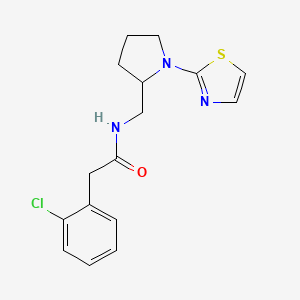
2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3OS and its molecular weight is 335.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a thiazole-containing derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticonvulsant , antitumor , and antimicrobial properties, supported by relevant case studies and research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a thiazole ring and a pyrrolidine moiety , which are known to enhance biological activity through various mechanisms.
Anticonvulsant Activity
Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, a related compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, demonstrated high anticonvulsant activity with a protection index of 9.2 in animal models .
Case Study
A study involving thiazole-integrated pyrrolidinones revealed that compounds with the pyrrolidine ring significantly enhanced anticonvulsant activity. For example, one analogue displayed a median effective dose (ED50) of 18.4 mg/kg, indicating strong efficacy against seizures .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 1 | 18.4 | 170.2 | 9.2 |
Antitumor Activity
Thiazole derivatives, including the compound , have shown promising results in anticancer research. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxic activity against various cancer cell lines.
Research Findings
A study highlighted that certain thiazole compounds exhibited IC50 values less than those of standard drugs like doxorubicin in Jurkat and HT-29 cell lines . The interaction of these compounds with Bcl-2 proteins through hydrophobic contacts suggests potential pathways for therapeutic targeting.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat | < 1.00 |
| Compound B | HT-29 | < 1.98 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are notable, particularly against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its effectiveness.
Evaluation
In vitro studies have demonstrated that thiazole-containing compounds exhibit minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-6-2-1-4-12(14)10-15(21)19-11-13-5-3-8-20(13)16-18-7-9-22-16/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPXXUINNCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













